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The MLLT1 (Myeloid/Lymphoid or Mixed-Lineage Leukemia; Translocated To 1) gene, also
known as ENL (Eleven-Nineteen Leukemia), encodes a critical component of the transcriptional
machinery. At the heart of its function lies the highly conserved YEATS (Yaf9, ENL, AF9, Taf14,
and Sas5) domain, an epigenetic reader module that recognizes and binds to acylated histone
tails. This recognition is a pivotal event in the regulation of gene expression, and its
dysregulation is a key driver in various cancers, including acute myeloid leukemia (AML) and
Wilms' tumor. This guide provides a comprehensive overview of the MLLT1 YEATS domain, its
structure, function, and role in disease, with a focus on quantitative data and experimental
methodologies.

Structure and Function of the MLLT1 YEATS Domain

The YEATS domain of MLLT1 is a compact module of approximately 140 amino acids that
adopts an immunoglobulin-like beta-sandwich fold.[1] Its primary function is to act as a "reader”
of post-translational modifications on histone proteins, specifically recognizing acetylated and,
with even higher affinity, crotonylated lysine residues.[2][3] This interaction is mediated by a
shallow hydrophobic pocket on the surface of the YEATS domain, where the acyl-lysine side
chain is accommodated.[4][5] A key structural feature is a Tt-Tt-1t stacking interaction between
the acyl group and aromatic residues within the binding pocket, which contributes to the
binding affinity and specificity.[4]
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The MLLT1 YEATS domain exhibits a preference for certain acylated lysine residues on the N-
terminal tail of histone H3. While it can bind to acetylated H3 at lysine 9 (H3K9ac), H3K18ac,
and H3K27ac, it shows a notably stronger affinity for crotonylated lysines.[2][6] This preferential
binding to crotonylated histones, a mark associated with active gene transcription, suggests a
specialized role for MLLT1 in regulating the expression of specific gene sets.[7]

Quantitative Analysis of MLLT1 YEATS Domain
Interactions

The binding affinity of the MLLT1 YEATS domain for various acylated histone peptides has
been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and
AlphaScreen. The dissociation constant (Kd) is a measure of binding affinity, with lower values
indicating stronger binding.
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Role in Transcriptional Elongation and Chromatin
Remodeling

The MLLT1 protein is a key component of the Super Elongation Complex (SEC), a multi-protein
assembly that enhances the processivity of RNA Polymerase Il (Pol Il) and promotes
transcriptional elongation.[8][9] The YEATS domain of MLLT1 plays a crucial role in tethering
the SEC to chromatin at actively transcribed genes by binding to acetylated and crotonylated
histones.[2][10]

Furthermore, the MLLT1 YEATS domain is involved in a network of protein-protein interactions
that are critical for its function. It directly interacts with the PAF1 complex (PAF1c), another key
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regulator of transcriptional elongation.[2][10] This interaction is thought to be essential for the
recruitment and stabilization of the SEC at target gene promoters.

A critical function of MLLT1 is the recruitment of the histone methyltransferase DOT1L, which
catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[11][12] H3K79 methylation is
a hallmark of active transcription. The interaction between MLLT1 and DOT1L is crucial for the
proper deposition of this mark at MLLT1 target genes, thereby linking histone acylation
"reading” by the YEATS domain to histone methylation "writing" by DOT1L.[13]
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MLLT1 YEATS domain signaling pathway.
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Involvement in Disease: Leukemia and Wilms'
Tumor

The critical role of the MLLT1 YEATS domain in transcriptional regulation makes it a key player

in the development of certain cancers.

o Mixed-Lineage Leukemia (MLL): In a significant subset of acute leukemias, chromosomal
translocations fuse the MLL gene with various partner genes, including MLLT1 (creating the
MLL-ENL fusion protein).[14] The MLL-ENL fusion protein aberrantly recruits the
transcriptional elongation machinery, including the SEC and DOT1L, to MLL target genes,
such as the HOX genes.[11] This leads to their sustained overexpression, driving
leukemogenesis. While the YEATS domain is sometimes lost in the fusion protein, wild-type
MLLT1 and its YEATS domain are still often required for the proliferation of MLL-rearranged
leukemia cells, making it an attractive therapeutic target.[9][15]

e Wilms' Tumor: Recurrent mutations in the MLLT1 YEATS domain have been identified in a
clinically distinct subset of Wilms' tumors, a pediatric kidney cancer.[6] These mutations can
alter the binding affinity of the YEATS domain for acetylated histones and lead to the
dysregulation of key developmental genes, including MYC and HOX genes.[6]

Experimental Protocols and Methodologies

Studying the MLLT1 YEATS domain requires a combination of biochemical, biophysical, and
cell-based assays. Below are overviews of key experimental protocols.

Recombinant Protein Expression and Purification
The MLLT1 YEATS domain is typically expressed in E. coli for in vitro studies.
Workflow for MLLT1 YEATS domain expression.

Key Considerations:

o Vector Choice: A vector with an N- or C-terminal affinity tag (e.g., 6xHis-tag) facilitates

purification.
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« Induction Conditions: Optimization of IPTG concentration, temperature, and induction time is
crucial to maximize the yield of soluble protein.

 Lysis Buffer: The buffer should contain protease inhibitors to prevent degradation of the
target protein.

 Purification: A multi-step purification strategy often yields protein of high purity suitable for
structural and biophysical studies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding
interactions in solution, including the dissociation constant (Kd), enthalpy (AH), and
stoichiometry (n).

Methodology Overview:

o Sample Preparation: The purified MLLT1 YEATS domain and the synthetic acylated histone
peptide are dialyzed extensively against the same buffer to minimize heats of dilution.

« Titration: A solution of the histone peptide (in the syringe) is titrated into a solution of the
MLLT1 YEATS domain (in the sample cell) at a constant temperature.

o Data Acquisition: The heat change associated with each injection is measured.

» Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic
parameters.

Critical Factors:

» Buffer Matching: Identical buffer composition for the protein and ligand is essential for
accurate measurements.

» Concentration Determination: Precise concentration measurements of both protein and
ligand are critical for accurate stoichiometry determination.

» Controls: Control experiments, such as titrating the ligand into buffer alone, are necessary to
account for heats of dilution.
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Chromatin Immunoprecipitation (ChiP)

ChIP is used to identify the genomic regions where MLLT1 is bound in cells.

Methodology Overview:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

o Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments,
typically by sonication or enzymatic digestion.

e Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for
MLLT1 to pull down MLLT1-bound chromatin fragments.

o Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the
associated DNA is purified.

e Analysis: The purified DNA can be analyzed by gPCR to quantify enrichment at specific
genomic loci or by next-generation sequencing (ChlP-seq) for genome-wide profiling.

Key Considerations:
» Antibody Specificity: A highly specific and validated antibody is crucial for successful ChliP.

o Chromatin Shearing: Optimal shearing to fragments of 200-500 bp is important for good
resolution.

o Controls: Appropriate negative (e.g., IgG) and positive controls are essential for data
interpretation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify that a small molecule inhibitor binds to its target protein in a
cellular environment.

Methodology Overview:

¢ Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
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e Heating: The treated cells are heated to a range of temperatures, causing proteins to
denature and aggregate.

» Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-
aggregated proteins) is separated from the aggregated fraction by centrifugation.

o Detection: The amount of soluble MLLT1 at each temperature is quantified, typically by
Western blotting.

Principle: Binding of an inhibitor to MLLT1 stabilizes the protein, leading to a higher melting
temperature. This is observed as more soluble MLLT1 remaining at higher temperatures in the
inhibitor-treated cells compared to the control.

Therapeutic Targeting of the MLLT1 YEATS Domain

The critical role of the MLLT1 YEATS domain in driving oncogenic gene expression programs
has made it an attractive target for therapeutic intervention. Small molecule inhibitors that bind
to the acyl-lysine binding pocket of the YEATS domain and disrupt its interaction with histones
have been developed.[4][16] These inhibitors serve as valuable chemical probes to further
elucidate the biological functions of MLLT1 and as potential starting points for the development
of novel cancer therapies.[4] The development of such inhibitors, exemplified by SGC-IMLLT,
has demonstrated that targeting the reader function of the MLLT1 YEATS domain is a viable
strategy to inhibit the growth of MLL-rearranged leukemias.[12][16]
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Therapeutic Rationale

MLLT1 YEATS domain is a key
driver of oncogenic transcription
in leukemia and other cancers.

:

Its function depends on binding to
acetylated/crotonylated histones.

l

The acyl-lysine binding pocket
is a druggable target.

Develop small molecule inhibitors
that block this interaction.

Inhibitors disrupt MLLT1's
chromatin localization and function.

Suppression of oncogenic gene
expression and inhibition of
cancer cell growth.
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Logic for targeting the MLLT1 YEATS domain.

Conclusion

The YEATS domain of MLLT1 is a multifaceted epigenetic reader that plays a central role in the
regulation of gene transcription. Its ability to recognize acylated histone marks provides a direct
link between the chromatin landscape and the transcriptional machinery. The critical
involvement of the MLLT1 YEATS domain in the pathogenesis of leukemia and other cancers
has established it as a high-priority target for drug discovery. A thorough understanding of its
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structure, function, and interactions, supported by robust quantitative data and well-defined
experimental approaches, is essential for the continued development of novel therapeutic
strategies that target this key epigenetic regulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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